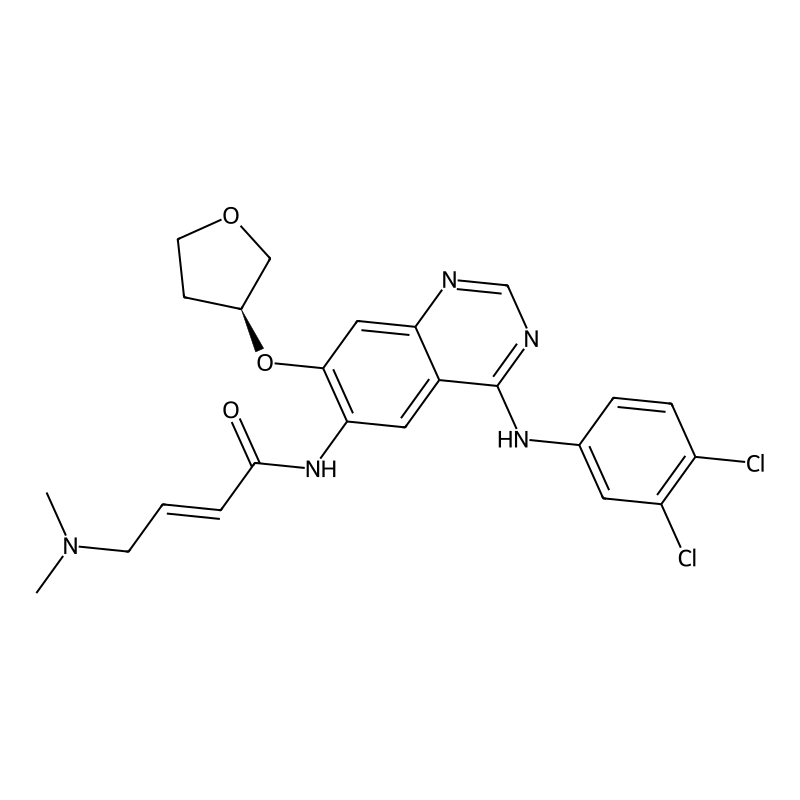

(S,E)-N-(4-((3,4-Dichlorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide (Afatinib Impurity)

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(S,E)-N-(4-((3,4-Dichlorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide, commonly referred to as Afatinib Impurity, is a chemical compound that arises during the synthesis of Afatinib, a second-generation irreversible tyrosine kinase inhibitor primarily used in the treatment of non-small cell lung cancer. This impurity is characterized by its complex structure, which includes a quinazoline core connected to various functional groups, notably a tetrahydrofuran moiety and a dimethylamino group. The presence of dichlorophenyl and butenamide functionalities contributes to its unique chemical properties and biological activities.

The biological activity of Afatinib Impurity is closely related to its structural similarity to Afatinib. It primarily targets the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), inhibiting their tyrosine kinase activity. This inhibition blocks downstream signaling pathways that promote cancer cell proliferation and survival. The compound's mechanism of action mirrors that of Afatinib, making it relevant for studies on drug metabolism and efficacy.

Afatinib Impurity has several applications in scientific research:

- Analytical Chemistry: It serves as a reference standard for studying the purity and stability of Afatinib.

- Biological Studies: The impurity aids in understanding the metabolic pathways and degradation products associated with Afatinib.

- Pharmaceutical Quality Control: It is crucial for ensuring the safety and efficacy of Afatinib by studying its impurities during pharmaceutical manufacturing.

Research on interaction studies involving Afatinib Impurity focuses on its pharmacokinetics and potential effects on drug metabolism. The compound exhibits time-independent pharmacokinetic characteristics, indicating that its effects may not vary significantly over time. Environmental factors such as food intake can influence its action, which is essential for understanding how it interacts within biological systems.

Afatinib Impurity can be compared with other impurities formed during the synthesis of tyrosine kinase inhibitors. Notable similar compounds include:

- Afatinib N-Oxide: Another impurity formed during the synthesis of Afatinib.

- Hydroxy Impurity: Formed during the reduction step of Afatinib synthesis.

- Intermediate-1: A process impurity identified during the synthesis of Afatinib.

- Erlotinib Impurities: Related impurities from another EGFR inhibitor.

- Gefitinib Impurities: Impurities associated with another tyrosine kinase inhibitor.

Synthetic Route Optimization for (S,E)-N-(4-((3,4-Dichlorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide

The impurity is generated via base-catalyzed degradation of afatinib under alkaline conditions. A patent by Boehringer Ingelheim outlines a reproducible method involving the reaction of afatinib with hydroxides (e.g., NaOH or KOH) in polar aprotic solvents such as ethanol, isopropanol, or tetrahydrofuran (THF). For instance, stirring afatinib with potassium hydroxide in ethanol-water (4:1 v/v) at 50°C for 24 hours yielded the impurity with 93.3% efficiency and 99.5% purity. Key optimizations include:

- Solvent selection: Ethanol and methanol favored higher yields (>90%) compared to THF (89.7%) or DMF (90.2%).

- Base strength: Strong bases like NaOH or KOH proved more effective than carbonates or bicarbonates.

- Temperature control: Reactions at 40–60°C minimized side products while maintaining efficiency.

Table 1. Synthesis Conditions and Yields

| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Ethanol | KOH | 50 | 24 | 93.3 | 99.50 |

| Isopropanol | NaOH | 70 | 18 | 90.7 | 99.15 |

| THF | NaOH | 40 | 28 | 89.7 | 99.45 |

Critical Process Parameters Influencing Impurity Formation

The formation of this impurity is highly sensitive to:

- Alkaline pH: Degradation accelerates at pH > 9 due to hydroxide-mediated cleavage of the acrylamide moiety.

- Residual moisture: Hydrolytic pathways dominate in aqueous-organic solvent mixtures, necessitating strict humidity control during afatinib storage.

- Reaction time: Prolonged exposure (>24 hours) to alkaline conditions increases impurity concentrations but risks over-degradation.

Role of Intermediate Stability in Impurity Generation

The quinazoline core of afatinib is susceptible to nucleophilic attack at the C6 position under basic conditions, leading to ring-opening and subsequent rearrangement into the impurity. Intermediate stability studies reveal that the (S,E)-configuration of the acrylamide side chain is critical; isomerization or racemization at this position drastically alters degradation kinetics.